Product packaging for S-(2-Glycylamidoethyl)dithio-2-pyridine(Cat. No.:CAS No. 137138-08-0)

S-(2-Glycylamidoethyl)dithio-2-pyridine

Cat. No.: B014998
CAS No.: 137138-08-0
M. Wt: 243.4 g/mol
InChI Key: LDWRVJLMXSOYRV-UHFFFAOYSA-N
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Description

Contextualizing Thiol-Reactive Reagents in Biochemical Science

Thiol-reactive reagents are a cornerstone of modern biochemical research, enabling scientists to investigate the structure, function, and interactions of proteins. The sulfhydryl group (-SH) of cysteine is a particularly attractive target for chemical modification due to its relatively low abundance and high nucleophilicity compared to other functional groups in proteins. This allows for a greater degree of specificity when labeling or cross-linking proteins.

A variety of chemical moieties have been developed to react with thiols, including maleimides, haloacetyls, and pyridyl disulfides. These reagents can be attached to a range of reporter molecules, such as fluorescent dyes, biotin, or other probes, to facilitate the detection and analysis of the modified protein. The choice of a particular thiol-reactive reagent depends on the specific application, including the desired stability of the linkage and the reaction conditions.

The Role of S-(2-Glycylamidoethyl)dithio-2-pyridine as a Probing Agent in Biological Systems

This compound functions as a probing agent through a mechanism known as thiol-disulfide exchange. The disulfide bond within the reagent is susceptible to nucleophilic attack by a free thiol group from a cysteine residue in a protein. This reaction results in the formation of a new, stable disulfide bond between the protein and the glycylamidoethyl portion of the reagent. A key feature of this reaction is the concurrent release of pyridine-2-thione, a chromophore that can be monitored spectrophotometrically to quantify the extent of the reaction.

The glycylamidoethyl spacer arm of this compound provides a degree of flexibility and hydrophilicity, which can be advantageous in maintaining the native conformation and solubility of the modified protein. Furthermore, the amide bond within the spacer introduces the potential for additional interactions. Research has indicated that this compound can act as a cross-linker, forming not only a disulfide bond with a cysteine residue but also an amide bond with an acidic residue (such as aspartic or glutamic acid) in the protein. researchgate.net This dual reactivity makes it a valuable tool for mapping spatial proximities within a protein or between interacting proteins.

Below is an interactive data table summarizing the key reactive features of this compound:

FeatureDescription
Thiol-Reactive Group 2-Pyridyl disulfide
Target Residue (Primary) Cysteine (via thiol-disulfide exchange)
Target Residue (Secondary) Aspartic Acid, Glutamic Acid (via amide bond formation)
Byproduct of Reaction Pyridine-2-thione (spectrophotometrically detectable)
Linkage Formed Disulfide bond, Amide bond

Historical Development and Significance in Chemical Biology Research

The development of pyridyl disulfide reagents marked a significant advancement in the field of bioconjugation and protein chemistry. The ability to form a cleavable disulfide bond offered a reversible method for protein modification, which was a notable improvement over the more permanent linkages formed by reagents like maleimides. This reversibility is particularly useful in applications such as affinity chromatography and the delivery of therapeutic agents.

While the specific historical development of this compound is not extensively documented in readily available literature, its design logically follows the progression of thiol-reactive probes. The incorporation of a spacer arm containing an amide linkage reflects a sophisticated approach to creating bifunctional and more versatile cross-linking agents. The deliberate inclusion of the glycylamidoethyl moiety suggests an intent to modulate the physicochemical properties of the reagent and to potentially introduce a secondary reactive site. The significance of such compounds lies in their ability to provide more detailed structural and functional information about complex biological systems, thereby advancing our understanding of molecular interactions and cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3OS2 B014998 S-(2-Glycylamidoethyl)dithio-2-pyridine CAS No. 137138-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c10-7-8(13)11-5-6-14-15-9-3-1-2-4-12-9/h1-4H,5-7,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWRVJLMXSOYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400278
Record name S-(2-Glycylamidoethyl)dithio-2-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137138-08-0
Record name S-(2-Glycylamidoethyl)dithio-2-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of S 2 Glycylamidoethyl Dithio 2 Pyridine

Established Synthetic Pathways for the Compound

A key precursor in many syntheses of related compounds is pyridine-2(1H)-thione. tandfonline.com The synthesis of such precursors can be achieved through various routes, including the reaction of cyanoacetamide derivatives with β-dicarbonyl compounds. nih.govacs.org For instance, the reaction of 3-aryl-2-cyano-prop-2-enethioamide with N-(4-fluorophenyl)-3-oxobutanamide in the presence of piperidine (B6355638) yields pyridine-2(1H) thione derivatives. acs.org

Once the pyridine-2-thione moiety is formed, it can be converted to a reactive intermediate like 2,2'-dithiodipyridine (B1663999) or a pyridylsulfenyl halide. The final step in the synthesis of S-(2-Glycylamidoethyl)dithio-2-pyridine would likely involve the reaction of one of these intermediates with N-(2-mercaptoethyl)glycinamide. This reaction is a standard disulfide exchange or nucleophilic substitution at the sulfur atom.

A general representation of this final step is shown below:

Reaction Scheme: Synthesis of this compound

Reactant 1Reactant 2Product
2,2'-DithiodipyridineN-(2-mercaptoethyl)glycinamideThis compound + 2-Thiopyridone
2-Pyridylsulfenyl chlorideN-(2-mercaptoethyl)glycinamideThis compound + HCl

This approach allows for the modular construction of the target compound from readily available starting materials.

Approaches to Radiolabeled Derivatives (e.g., S-(2-[3H]glycylamidoethyl)dithio-2-pyridine)

Radiolabeled derivatives are invaluable tools in drug metabolism and pharmacokinetic studies. For the synthesis of S-(2-[3H]glycylamidoethyl)dithio-2-pyridine, a common strategy would be to introduce the tritium (B154650) label via a radiolabeled precursor.

The most straightforward approach would be to utilize commercially available [3H]glycine. This radiolabeled amino acid can be coupled with cystamine (B1669676) (2,2'-dithiobis(ethylamine)) to form the tritiated N-(2-mercaptoethyl)glycinamide precursor. Subsequent reaction with 2,2'-dithiodipyridine, as described in the previous section, would yield the desired radiolabeled product.

General Strategy for Radiolabeling:

StepDescription
1Coupling of [3H]glycine with cystamine to form N,N'-bis([3H]glycyl)cystamine.
2Reduction of the disulfide bond in N,N'-bis([3H]glycyl)cystamine to yield [3H]N-(2-mercaptoethyl)glycinamide.
3Reaction of [3H]N-(2-mercaptoethyl)glycinamide with 2,2'-dithiodipyridine.

This method ensures the specific incorporation of the tritium label into the glycylamidoethyl portion of the molecule.

Strategies for Analogue Synthesis and Structural Modification relevant to Pyridine (B92270) Derivatives

The pyridine ring is a common scaffold in medicinal chemistry, and its modification can lead to compounds with improved properties. mdpi.comnih.gov Several strategies can be employed to synthesize analogues of this compound by modifying the pyridine ring.

One approach involves the synthesis of substituted pyridine-2(1H)-thiones as precursors. These can be prepared by reacting substituted enamines with cyanothioacetamide. nih.gov The substituents on the pyridine ring can be varied to explore structure-activity relationships. For example, the introduction of alkyl, aryl, or halogen groups can influence the electronic properties and steric profile of the molecule.

Another strategy is the direct modification of a pre-formed pyridine ring. For instance, electrophilic aromatic substitution reactions can be used to introduce functional groups onto the pyridine ring, although the pyridine ring is generally deactivated towards such reactions. More commonly, nucleophilic aromatic substitution on activated pyridines (e.g., those bearing a good leaving group) is employed. researchgate.net

Furthermore, fused pyridine derivatives can be synthesized to create more complex analogues. Pyrido[2,3-d]pyrimidine derivatives, for example, can be synthesized from o-aminonicotinonitrile precursors. nih.gov These bicyclic systems offer a rigid scaffold that can be further functionalized. The synthesis of pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids has also been reported as a strategy to generate diverse molecular architectures with potential biological activity. nih.gov

Mechanistic Studies of S 2 Glycylamidoethyl Dithio 2 Pyridine Reactivity

Formation of Disulfide Bonds with Thiols (Cysteine Residues)

The most prominent reaction of S-(2-Glycylamidoethyl)dithio-2-pyridine involves a thiol-disulfide exchange with free sulfhydryl groups, such as those found on the side chains of cysteine residues in proteins. This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge in this compound.

The mechanism is analogous to that of other 2-pyridyl disulfide reagents. nih.govrsc.org The sulfur atom adjacent to the pyridine (B92270) ring is electrophilic and is readily attacked by a nucleophilic cysteine thiol. This results in the formation of a new, mixed disulfide bond between the glycylamidoethyl moiety and the cysteine residue. The other product of this reaction is pyridine-2-thione, which is a good leaving group and its release can be monitored spectrophotometrically to follow the reaction progress. nih.gov This thiol-disulfide exchange is a key reaction in the formation of protein conjugates. nih.govrsc.org The general mechanism for this thiol-disulfide exchange is consistent with an SN2 type model. nih.gov

The reaction can be depicted as follows:

Protein-SH + (2-Glycylamidoethyl)-S-S-Pyridine → Protein-S-S-(2-Glycylamidoethyl) + Pyridine-2-thione

This selective reactivity with thiols allows for the specific modification of cysteine residues in proteins and peptides, a widely used strategy in the development of antibody-drug conjugates and other targeted therapeutics. nih.gov

Formation of Amide Bonds with Acidic Residues

The this compound molecule contains a primary amine within its glycylamidoethyl side chain. In principle, this amine could participate in an amide bond formation with the carboxylic acid side chains of acidic amino acid residues, namely aspartic acid and glutamic acid. This reaction would typically require activation of the carboxylic acid group to form a more reactive intermediate, such as an active ester. nih.govresearchgate.net

The general scheme for such a reaction would involve the following steps:

Activation of the carboxyl group: The carboxylic acid group of an aspartate or glutamate (B1630785) residue is activated using a coupling reagent.

Nucleophilic attack: The primary amine of this compound acts as a nucleophile, attacking the activated carboxyl group.

Amide bond formation: A stable amide (peptide) bond is formed, linking the protein to the this compound moiety. libretexts.org

While theoretically possible, the formation of amide bonds in this manner is generally less favored in aqueous biological environments without the presence of specific coupling agents and controlled pH conditions. nih.gov The thiol-disulfide exchange reaction is typically much more rapid and specific under physiological conditions.

Reaction Kinetics and Thermodynamics in Controlled Biological Environments

The kinetics of the thiol-disulfide exchange reaction involving 2-pyridyl disulfide compounds are generally rapid. nih.gov The rate of the reaction is dependent on several factors, including pH, temperature, and the pKa of the reacting thiol. The reaction proceeds more readily at pH values around or slightly above the pKa of the cysteine thiol, where a significant concentration of the more nucleophilic thiolate anion is present. For related pyridyl disulfide reagents, the disulfide exchange has been observed to reach a pseudo-plateau within the first 10 minutes, indicating a fast initial reaction rate. nih.gov

Thermodynamically, the thiol/disulfide exchange reactions are governed by the relative redox potentials of the participating thiols. nih.gov The formation of the mixed disulfide is favored by the release of the stable pyridine-2-thione leaving group. However, the intracellular environment is highly reducing due to the presence of high concentrations of glutathione (B108866) (GSH), which can impact the equilibrium of the reaction. libretexts.orglibretexts.org

Specific kinetic and thermodynamic parameters for the reaction of this compound are not extensively documented in publicly available literature. However, data from similar small molecule 2-pyridyl disulfide reagents can provide an approximation of the expected reactivity.

ParameterGeneral Observation for 2-Pyridyl Disulfide ReactionsReference
Reaction Rate Generally fast, with significant product formation within minutes. nih.gov
pH Dependence Reaction rate increases with pH, as deprotonation of the thiol to the more nucleophilic thiolate is favored. nih.gov
Monitoring Release of pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm. nih.gov
Thermodynamic Driving Force Formation of the stable pyridine-2-thione leaving group. nih.gov

Reversibility and Stability of Formed Conjugates through Disulfide Reduction

A key feature of the disulfide bond formed between this compound and a cysteine residue is its reversibility. This disulfide linkage is stable under general physiological conditions but can be readily cleaved by reducing agents or through thiol-disulfide exchange with other thiols. nih.gov

Commonly used laboratory reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can efficiently reduce the disulfide bond, releasing the original protein and the now-thiolated glycylamidoethyl moiety. nih.gov This reversibility is a valuable tool for analytical purposes and for releasing a conjugated molecule from its target protein.

In the intracellular environment, the high concentration of reduced glutathione (GSH) can lead to the reduction of the conjugate's disulfide bond. libretexts.orglibretexts.org This is a critical consideration for the design of bioconjugates intended for intracellular delivery, as the stability of the linker will be influenced by the cellular redox state. The stability of such conjugates is also influenced by the properties of the linker and the specific site of conjugation on the protein. nih.govnih.gov

The process of disulfide exchange is a series of SN2-like events where a sulfur atom acts as both a nucleophile and a leaving group. libretexts.orglibretexts.org This dynamic equilibrium allows for the release of a conjugated payload in a reducing environment like the cytoplasm.

Applications in Protein and Receptor Research

Elucidation of Protein Structure and Conformation using S-(2-Glycylamidoethyl)dithio-2-pyridine

The ability to introduce covalent linkages at specific sites within a protein or protein complex is a powerful tool for understanding three-dimensional structure. This compound serves this purpose by acting as a molecular ruler, providing distance constraints that help to map the spatial arrangement of amino acid residues.

Cross-linking mass spectrometry (XL-MS) is a key technique for gaining structural insights into protein complexes. nih.govnih.gov Reagents like this compound can be used to form covalent bonds between interacting subunits. The first step of this process involves the reaction of the 2-pyridyl disulfide end of the molecule with a free sulfhydryl group of a cysteine residue on one protein. This forms a disulfide bond, tethering the reagent to that protein. Subsequently, the terminal amino group on the glycylamido portion of the reagent can be covalently linked to nearby acidic residues (aspartic acid or glutamic acid) on an interacting protein subunit using a condensing agent like a carbodiimide.

After cross-linking, the protein complex is typically digested into smaller peptides, and the resulting cross-linked peptide pairs are identified by mass spectrometry. This identification provides direct evidence of the proximity of the two linked amino acid residues, helping to define the interface between the interacting proteins. The known length of the cross-linker molecule provides a crucial distance constraint for molecular modeling of the protein complex. A significant application of this approach has been in the study of the Torpedo nicotinic acetylcholine (B1216132) receptor, where interactions between its different subunits were investigated. researchgate.net

A seminal application of this compound has been in the detailed characterization of the agonist binding site of the nicotinic acetylcholine receptor (nAChR). researchgate.net These receptors are ligand-gated ion channels crucial for synaptic transmission. nih.gov The binding sites for the neurotransmitter acetylcholine (ACh) are known to be located at the interfaces between the receptor's subunits. researchgate.net

In a key study, a tritiated form of this compound, ([³H]GCP), was synthesized to act as an affinity-labeling reagent. The research exploited the presence of a readily reducible disulfide bond near the ACh binding site on the α-subunits (between Cys192 and Cys193). The experimental strategy involved the following steps:

Mild reduction of the disulfide bond on the nAChR α-subunit.

Reaction with [³H]GCP, which forms a new disulfide bond with one of the cysteine residues (αCys192 or αCys193), tethering the radiolabeled probe within the binding site.

The terminal amino group of the attached glycyl moiety was then cross-linked to nearby acidic residues on adjacent subunits using a carbodiimide.

The results demonstrated that the primary sites of this secondary cross-linking were on the δ-subunit. researchgate.net Subsequent analysis identified specific aspartate and glutamate (B1630785) residues within the δ-subunit that were in close proximity (within approximately 0.9 nm) to the cysteine residues on the α-subunit. researchgate.net This provided direct evidence for the contribution of the δ-subunit to the formation of the ACh binding site and helped to identify key negatively charged residues that likely interact with the positively charged acetylcholine molecule.

ParameterFindingReference
Receptor Studied Torpedo californica nicotinic acetylcholine receptor researchgate.net
Reagent Used S-(2-[³H]glycylamidoethyl)dithio-2-pyridine researchgate.net
Initial Target Site Reducible disulfide bond (Cys192/Cys193) on the α-subunit researchgate.net
Secondary Target Site Acidic residues (Asp, Glu) on interacting subunits researchgate.net
Primary Cross-linked Subunit δ-subunit researchgate.net
Inferred Proximity < 0.9 nm between the α-subunit Cys192/193 and acidic residues on the δ-subunit researchgate.net

Investigating Protein Function and Dynamics via Chemical Modification

Site-specific chemical modification is a powerful approach to investigate the relationship between a protein's structure and its function. By altering specific amino acid residues, researchers can assess the impact on properties like enzymatic activity and conformational stability.

The specific attachment of a molecule like this compound to a cysteine residue can have several effects on protein function. The modification introduces both additional mass and charge (due to the glycylamido group), which can alter the local environment of the modified site.

If the modified cysteine residue is located within or near the active site of an enzyme, its modification can directly impact substrate binding or catalysis, leading to a decrease in enzymatic activity. This approach can be used to identify essential cysteine residues. Conversely, if the modification occurs at a site distant from the active center, it may have little to no effect on activity, suggesting the residue is not critical for the catalytic mechanism. While the principle of using thiol-reactive reagents to probe enzyme function is well-established, specific studies detailing the impact of this compound on the enzymatic properties of a particular enzyme are not prominently featured in the reviewed literature. However, the known reactivity of its 2-pyridyl disulfide group with cysteines makes it a potential tool for such investigations.

Proteins are dynamic molecules that often undergo conformational changes upon binding to ligands or in response to changes in their environment (e.g., pH, temperature). These changes are often central to their function. Cross-linking can be employed to "trap" a protein in a specific conformational state.

A strategy to study such dynamics could involve reacting a protein with this compound under different conditions (e.g., in the presence and absence of a ligand). If a conformational change brings a cysteine residue and an acidic residue into proximity, cross-linking between them would be favored in that state. By comparing the cross-linking patterns under different conditions, it is possible to infer information about the nature and extent of the conformational change. While techniques like hydrophobic photolabeling have been used to probe conformational changes in the nicotinic receptor, pnas.org specific applications of this compound for the primary purpose of analyzing ligand-induced conformational changes are not widely documented.

Bioconjugation Strategies utilizing this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or peptide. This compound is well-suited for such applications due to its heterobifunctional nature.

The core of its utility in bioconjugation lies in the pyridyl disulfide reaction chemistry. The 2-pyridyl disulfide group reacts specifically and efficiently with a free thiol group (from a cysteine residue) on a protein or peptide. This reaction, a thiol-disulfide exchange, results in the formation of a new disulfide bond linking the biomolecule to the S-(2-Glycylamidoethyl) portion of the reagent, with the release of pyridine-2-thione, which can be monitored spectrophotometrically.

This strategy allows for the site-specific introduction of a primary amine handle onto a protein at a chosen cysteine residue. This newly introduced amine can then be used for subsequent conjugation reactions, for example, with molecules containing N-hydroxysuccinimide (NHS) esters or other amine-reactive functionalities. A key advantage of the disulfide linkage formed is that it is cleavable under reducing conditions, such as those found within a cell. This allows for the development of drug delivery systems where a therapeutic agent is attached to a targeting protein via this linker and is then released at the target site.

Cysteine-Selective Chemical Modification of Peptides and Proteins

Information regarding the use of this compound for the cysteine-selective chemical modification of peptides and proteins is not available in the reviewed scientific literature. While the 2-pyridyl disulfide group is a known reactive handle for such modifications, the specific properties, reaction kinetics, and efficiency of the title compound in this application have not been documented.

Development of Affinity Probes and Reporter Molecule Conjugates for Proteomics Research

There is no available research describing the development or use of this compound for creating affinity probes or reporter molecule conjugates for proteomics research. The design of such tools often involves a reactive group, a linker, and a reporter or affinity tag. While the 2-pyridyl disulfide portion of the molecule could serve as the reactive group, there are no studies detailing the incorporation of the this compound molecule into such probes or their application in proteomic studies.

Methodological Considerations in Applying S 2 Glycylamidoethyl Dithio 2 Pyridine in Research

Optimization of Cross-Linking Reaction Conditions for Biological Samples

The success of cross-linking studies hinges on the meticulous optimization of reaction conditions to favor the desired reaction while minimizing non-specific modifications and preserving the biological integrity of the sample. Key parameters that require careful tuning include reagent concentration, pH, temperature, and reaction time.

The concentration of S-(2-Glycylamidoethyl)dithio-2-pyridine must be sufficient to achieve a detectable level of cross-linking but not so high as to cause significant protein precipitation or non-specific modifications. The optimal concentration is often determined empirically through titration experiments. Similarly, the pH of the reaction buffer can influence the reactivity of both the sulfhydryl groups on the biomolecules and the cross-linker itself. Generally, a pH range of 7 to 8 is employed to ensure the target cysteine residues are sufficiently nucleophilic.

Temperature and incubation time are interdependent variables that control the extent of the cross-linking reaction. Lower temperatures and shorter incubation times can help to minimize protein degradation and non-specific reactions, but may result in lower cross-linking efficiency. Conversely, higher temperatures and longer incubation times can increase the yield of cross-linked products but also risk sample denaturation. Therefore, a balance must be struck to maximize the desired outcome. For instance, in disulfide cross-linking protocols for studying protein-protein interactions in E. coli, cells are treated with oxidants to induce disulfide bond formation between engineered cysteine residues. nih.gov

A systematic approach to optimizing these conditions is crucial. This often involves performing a matrix of experiments where each parameter is varied while the others are held constant. The resulting products are then analyzed by techniques such as SDS-PAGE to assess the efficiency and specificity of the cross-linking reaction. A change in the electrophoretic migration of a protein under non-reducing versus reducing conditions is a common and straightforward method to initially assess disulfide bond formation. nih.gov

Analytical Techniques for Characterization of Modified Biomolecules

Following the cross-linking reaction, a suite of analytical techniques is employed to characterize the resulting modified biomolecules. These techniques are essential for identifying the sites of modification, confirming the formation of cross-linked products, and elucidating the structural consequences of the modification.

Mass Spectrometry for Identification of Modification Sites and Cross-Linked Products

Mass spectrometry (MS) stands as a cornerstone analytical tool for the detailed characterization of proteins and their modifications. In the context of this compound applications, MS is indispensable for pinpointing the exact amino acid residues involved in the cross-link. The typical workflow involves the enzymatic digestion of the cross-linked protein complex, followed by the analysis of the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

The identification of cross-linked peptides within the complex mixture of unmodified peptides can be challenging. However, specialized software and search algorithms have been developed to facilitate this process. These tools can identify peptide pairs that are linked together, providing direct evidence of a cross-link and revealing the specific cysteine residues that have reacted. This information is critical for mapping protein-protein interaction interfaces or for understanding the proximity of different domains within a single protein.

Spectroscopic Methods for Structural Analysis of Conjugates (e.g., NMR, UV-Vis)

Spectroscopic techniques provide valuable insights into the structural integrity and conformational changes of biomolecules upon modification with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about proteins and their complexes in solution. While the size of the biomolecule can be a limiting factor, NMR can be used to study the local conformational changes that occur upon cross-linking. By comparing the NMR spectra of the unmodified and modified biomolecules, it is possible to identify shifts in the signals of specific amino acid residues, providing insights into the structural perturbations caused by the cross-linker.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a readily accessible technique that can be used to monitor the progress of the cross-linking reaction. The release of pyridine-2-thione upon the reaction of this compound with a sulfhydryl group can be monitored spectrophotometrically at approximately 343 nm. This provides a real-time assay to quantify the extent of the modification. Furthermore, changes in the UV-Vis spectrum of the biomolecule itself can sometimes indicate global conformational changes. UV-Vis spectroscopy is a versatile tool for evaluating the chemical and optical properties of materials and monitoring spectral changes related to modifications. researchgate.net

Other spectroscopic techniques, such as circular dichroism (CD) spectroscopy, can also be employed to assess changes in the secondary structure of a protein upon modification.

Integration with Site-Directed Mutagenesis for Mechanistic Insights into Protein-Ligand Interactions

The combination of disulfide cross-linking with site-directed mutagenesis is a powerful strategy for probing the intricacies of protein-ligand interactions. nih.govresearchgate.net This approach allows researchers to introduce cysteine residues at specific, rationally chosen positions within a protein. nih.gov The subsequent cross-linking with a bifunctional reagent like this compound can then be used to trap and identify transient interactions or to map the binding site of a ligand.

For example, if a particular region of a protein is hypothesized to be involved in binding a ligand, single cysteine mutations can be introduced throughout this region. By observing which of these mutants can be successfully cross-linked to a ligand that has been appropriately derivatized with a thiol-reactive group, the specific residues that come into close proximity with the ligand can be identified. This provides high-resolution information about the binding interface.

Furthermore, this technique can be used to study conformational changes that occur upon ligand binding. By introducing two cysteine residues at different locations in a protein, the formation of an intramolecular cross-link can be used to probe the distance between these two points. Changes in the efficiency of this cross-linking in the presence and absence of a ligand can reveal ligand-induced conformational changes. For instance, creating Cys-less variants by replacing native cysteine residues with serine or leucine (B10760876) is a common practice in such studies. nih.gov

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR) in related compound studies

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies play a significant role in understanding and predicting the behavior of molecules, including those used in cross-linking studies. nih.govresearchgate.net While direct QSAR studies on this compound may be limited, the principles of QSAR can be applied to related compounds and the biomolecules they modify. nih.govresearchgate.net

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity. nih.govyoutube.com In the context of cross-linking, QSAR could be used to:

Predict the reactivity of different thiol-reactive cross-linkers: By analyzing a series of cross-linkers with varying structures, a QSAR model could be developed to predict their reaction rates with cysteine residues.

Understand the factors influencing the stability of the cross-linked product: QSAR could be used to correlate the structural features of the cross-linker and the local protein environment with the stability of the resulting disulfide bond.

Guide the design of new cross-linking reagents: Based on the insights gained from QSAR models, new cross-linkers with improved properties, such as enhanced specificity or reactivity, could be designed.

Future Directions and Emerging Research Avenues for S 2 Glycylamidoethyl Dithio 2 Pyridine

Development of Next-Generation Dithio-2-pyridine Reagents with Enhanced Specificity or Reactivity

The evolution of dithio-2-pyridine reagents is geared towards overcoming the limitations of current tools and expanding their utility. A key area of development is the creation of reagents with enhanced specificity and reactivity. While the reaction of the 2-pyridyl disulfide group with thiols is relatively specific, future iterations could see the incorporation of functionalities that allow for more precise targeting within the cellular milieu.

One promising direction is the development of stimuli-responsive dithio-2-pyridine analogues . These reagents could be designed to become reactive only in the presence of specific cellular triggers, such as a particular pH range, redox potential, or the activity of a specific enzyme. semanticscholar.orgnih.gov This would minimize off-target reactions and allow for the study of protein function in a more spatially and temporally controlled manner. For instance, a dithio-2-pyridine reagent that is activated by an enzyme overexpressed in tumor cells could be a powerful tool for cancer-specific protein labeling and drug delivery.

Furthermore, enhancing the stability of the resulting conjugate is a significant research focus. Although the disulfide bond is cleavable, which is advantageous for certain applications, its stability in the reducing environment of the cell can be a limitation. Research into modifying the dithio-2-pyridine core or the spacer arm could lead to linkers with tunable stability, offering a range of options from readily cleavable to more robust linkages. nih.gov The development of next-generation thiol-reactive linkers with improved stability, such as those based on maleamic methyl esters, points towards a future where the balance between reactivity and stability can be finely controlled. nih.gov

The table below summarizes potential modifications for next-generation dithio-2-pyridine reagents.

Modification StrategyDesired EnhancementPotential Application
Incorporation of pH-sensitive moietiesSpatially controlled reactivityStudying protein function in acidic organelles
Integration of enzyme-cleavable linkersBiologically-triggered activationDisease-specific protein targeting
Alteration of the disulfide bond electronicsTunable stability of the conjugateProlonged tracking of protein interactions
Attachment of photo-activatable groupsTemporally controlled crosslinkingMapping dynamic protein interactions

Expanding Applications to Novel Biological Systems and Disease Research Models

The utility of S-(2-Glycylamidoethyl)dithio-2-pyridine and its future derivatives is set to expand beyond traditional protein chemistry into more complex biological systems and disease models. The ability to selectively modify and subsequently release proteins makes these reagents particularly valuable for studying dynamic cellular processes.

In the realm of disease research , these reagents could be employed to investigate the role of specific proteins in pathologies such as neurodegenerative diseases, cancer, and infectious diseases. By creating conjugates that can be introduced into cellular or animal models, researchers can track the localization, interaction partners, and post-translational modifications of a protein of interest in a disease context. The cleavable nature of the linker would allow for the recovery of the protein and its binding partners for subsequent analysis, providing a snapshot of the protein's function in a diseased state.

Furthermore, the development of dithio-2-pyridine-based probes for in vivo imaging and diagnostics represents a significant growth area. By attaching a reporter molecule, such as a fluorophore or a positron-emitting radionuclide, to the reagent, it may be possible to visualize the distribution and activity of specific thiol-containing proteins in living organisms. The glycylamidoethyl spacer could be modified to enhance biocompatibility and pharmacokinetic properties for such in vivo applications.

Advanced Analytical Techniques for Comprehensive Characterization of Modified Proteins and Complexes

The analysis of proteins modified by this compound and other crosslinkers is heavily reliant on mass spectrometry (MS). Future advancements in MS-based proteomics will be crucial for the comprehensive characterization of the resulting conjugates. nih.govacs.org

Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and protein structure. pnas.orgpnas.org The use of MS-cleavable crosslinkers, such as those based on the dithio-2-pyridine chemistry, simplifies the complex spectra generated in XL-MS experiments. nih.govacs.orgspringernature.com Future developments in XL-MS workflows, including novel fragmentation techniques and sophisticated data analysis software, will enable the identification of cross-linked peptides with higher confidence and throughput. nih.govacs.org This will provide more detailed structural information on protein complexes in their native cellular environment. pnas.org

Top-down proteomics , which involves the analysis of intact proteins, is another area where advanced analytical techniques will play a key role. By analyzing the intact protein conjugate, researchers can gain insights into the stoichiometry of the modification and identify the specific cysteine residues that have been targeted. Combining top-down and bottom-up (peptide-based) approaches will offer a more complete picture of the modified proteome.

The following table outlines key analytical techniques and their future potential in this context.

Analytical TechniqueCurrent ApplicationFuture Potential
Cross-linking Mass Spectrometry (XL-MS)Identifying protein-protein interactionsHigh-throughput mapping of cellular interaction networks
Top-Down ProteomicsCharacterizing intact modified proteinsQuantifying modification stoichiometry and localization
Ion Mobility-Mass SpectrometrySeparating cross-linked species from unmodified peptidesEnhancing the resolution of complex mixtures
Super-Resolution MicroscopyVisualizing the localization of fluorescently tagged conjugatesTracking the dynamics of single modified proteins in live cells

Synergistic Approaches with Synthetic Biology and Protein Engineering for Targeted Modifications

The convergence of chemical biology with synthetic biology and protein engineering opens up exciting new possibilities for the use of this compound and its derivatives. nih.govnih.gov By combining the precision of genetic manipulation with the versatility of chemical modification, researchers can achieve an unprecedented level of control over protein function.

Protein engineering can be used to introduce cysteine residues at specific locations on a protein of interest, creating unique handles for modification with dithio-2-pyridine reagents. mdpi.com This allows for the site-specific attachment of a wide range of functionalities, including therapeutic agents, imaging probes, and other proteins. This approach is particularly powerful for creating antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios and attachment sites, leading to more homogeneous and effective therapeutics. nih.gov

Synthetic biology offers the potential to create novel protein-based systems with programmed functionalities. nih.govnih.govucsb.edu For instance, dithio-2-pyridine crosslinkers could be used to assemble synthetic multi-enzyme complexes on a protein scaffold, mimicking natural metabolic pathways. The cleavable nature of the linker could allow for the dynamic remodeling of these complexes in response to specific signals. Furthermore, the principles of synthetic biology can be applied to engineer orthogonal translation systems for the incorporation of unnatural amino acids with unique reactive groups, providing alternative sites for highly specific bioconjugation. nih.gov

The synergy between these fields will undoubtedly lead to the development of novel biomaterials, biosensors, and therapeutic platforms based on proteins precisely modified with advanced dithio-2-pyridine reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-(2-Glycylamidoethyl)dithio-2-pyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling glycylamidoethyl moieties with pyridine-derived dithiols. A stepwise approach is recommended:

  • Step 1 : Prepare the pyridine-dithiol precursor via thiolation of halogenated pyridines (e.g., using NaSH under reflux) .
  • Step 2 : React the dithiol intermediate with a glycylamidoethyl halide (e.g., chloroethyl glycinamide) in a polar aprotic solvent (DMF or DMSO) at 60–80°C.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of dithiol to halide) and use catalytic base (e.g., triethylamine) to enhance nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to resolve glycylamidoethyl protons (δ 3.1–3.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). Assign disulfide bonds via 1H^1H-1H^1H COSY and HSQC .
  • IR : Confirm S–S and C–N bonds via peaks at 510–525 cm1^{-1} (S–S stretch) and 1650–1680 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : Employ ESI-MS for molecular ion detection (expected [M+H]+^+ ~350–400 Da) and fragmentation analysis to validate the dithio linkage .

Q. How should researchers handle stability challenges during storage of dithio-containing compounds like this?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (N2_2) at –20°C in amber vials to prevent oxidation of disulfide bonds. Use desiccants to minimize hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Quantify degradation products (e.g., free thiols) using Ellman’s assay .

Advanced Research Questions

Q. What strategies resolve conflicting data on the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Controlled Redox Studies : Use reducing agents (e.g., DTT or TCEP) to simulate intracellular environments. Monitor disulfide cleavage via UV-Vis (absorbance at 330 nm for pyridinethione release) .
  • Competitive Binding Assays : Compare reactivity with cysteine-rich proteins (e.g., albumin) vs. small thiols (glutathione) using SPR or ITC to clarify selectivity .
  • Statistical Analysis : Apply ANOVA to reconcile discrepancies in IC50_{50} values across studies, considering variables like buffer pH and thiol concentrations .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-deficient pyridine carbons prone to nucleophilic attack.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to prioritize reaction sites (e.g., C-4 vs. C-2 positions) .
  • Validation : Cross-check predictions with experimental kinetic data (e.g., Hammett plots) to refine computational models .

Q. What experimental designs are optimal for studying the compound’s interactions with metalloenzymes?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use a Michaelis-Menten setup with varying substrate concentrations and fixed enzyme (e.g., carbonic anhydrase). Measure inhibition constants (Ki_i) via Lineweaver-Burk plots .
  • Spectroscopic Titration : Monitor metal coordination (e.g., Zn2+^{2+} displacement) using UV-Vis or fluorescence quenching. Fit data to a 1:1 binding model .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes. Refine structures using PHENIX .

Methodological Frameworks for Rigorous Inquiry

  • PICO(T) Application : Frame questions around Population (e.g., enzyme systems), Intervention (compound concentration), Comparison (control inhibitors), Outcome (binding affinity), and Time (reaction kinetics) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored redox behavior), Ethical (safe handling), and Relevant (therapeutic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.